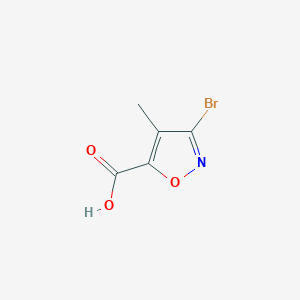

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid

説明

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid (CAS: 1702059-61-7) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 3, a methyl group at position 4, and a carboxylic acid group at position 3. Its molecular formula is C₅H₄BrNO₃, with a molecular weight of 206.00 g/mol (calculated). This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive bromine and carboxylic acid moieties, which enable further functionalization .

特性

IUPAC Name |

3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAWHJJYHBCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the bromination of 4-methyl-1,2-oxazole-5-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azide derivatives, thiol derivatives, and amine derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and aldehydes.

科学的研究の応用

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: It serves as a precursor for the synthesis of polymers and other advanced materials with specific properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the carboxylic acid group can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

類似化合物との比較

Substituent Position and Electronic Effects

The electronic and steric properties of oxazole derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine vs. Methyl Substitution : The bromine atom in 3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas methyl groups (e.g., in 3-methyl and 4-methyl analogs) primarily influence steric hindrance and lipophilicity .

Dihydro-oxazole Carboxylic Acid Derivatives

Compounds like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: Not provided) exhibit a saturated dihydro-oxazole ring fused with an imidazole moiety. These derivatives are metabolites of antirheumatic drugs and serve as intermediates in active pharmaceutical ingredient (API) synthesis .

| Property | 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic Acid | Dihydro-oxazole-Imidazole Derivative |

|---|---|---|

| Ring Structure | Aromatic 1,2-oxazole | Saturated 4,5-dihydro-1,2-oxazole |

| Key Functional Groups | Br, CH₃, COOH | Imidazole, COOH |

| Synthesis Complexity | Moderate | High (multi-step synthesis) |

| Applications | Building block | Pharmaceutical metabolite |

Comparative Notes:

Functional Group Variations

- 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic Acid : The methoxycarbonyl group (COOCH₃) at position 3 replaces bromine, reducing electrophilicity but increasing ester-based reactivity for prodrug formulations .

- 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid : Aryl substituents like dichlorophenyl enhance hydrophobic interactions, making this compound relevant in pesticidal research .

生物活性

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of 3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Conditions

| Reaction Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| 4-Methylisoxazole | 1 equiv. | TFA at 0 °C | 95 |

| Bromine | 1 equiv. | Under inert atmosphere | 99 |

| Carboxylic Acid Precursor | Stoichiometric | Reflux in organic solvent | 90 |

Antimicrobial Properties

Studies have indicated that compounds similar to 3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid exhibit significant antimicrobial activity. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Antitumor Activity

Research has demonstrated that oxazole derivatives can possess antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the oxazole ring can enhance cytotoxicity against cancer cell lines. For example:

- Compound A : IC50 = 0.083 µM

- Compound B : IC50 = 0.069 µM

These findings indicate that the presence of electron-donating or electron-withdrawing groups at specific positions can significantly influence biological activity .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various oxazole derivatives, researchers found that compounds with a bromine substituent showed enhanced activity against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of oxazole derivatives revealed that certain analogues could inhibit viral replication in vitro. The study highlighted the potential of these compounds in developing new antiviral therapies targeting RNA viruses.

Table 2: Biological Activity Summary

| Activity Type | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | 3-Bromo Derivative | <0.1 | Inhibition of cell wall synthesis |

| Antitumor | Compound A | 0.083 | Induction of apoptosis |

| Antiviral | Compound B | <0.5 | Inhibition of viral replication |

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid?

The synthesis typically involves cyclization of pre-functionalized oxazole precursors followed by regioselective bromination. For example:

- Cyclization : Start with a 1,2-oxazole-5-carboxylic acid derivative (e.g., 4-methyl substitution) using a [3+2] cycloaddition between nitrile oxides and alkynes .

- Bromination : Introduce bromine at the 3-position via electrophilic substitution, optimized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .

- Purification : Recrystallization or column chromatography is recommended to isolate the product, as impurities from competing side reactions (e.g., di-bromination) can complicate characterization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C3, methyl group at C4) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass ~206.98 g/mol) and isotopic patterns consistent with bromine .

- X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using programs like SHELXL .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine substituent at C3 enables participation in Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Coupling : React with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Q. What strategies mitigate competing side reactions during bromination?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) based on the oxazole core’s electron-deficient nature.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .

Q. How should conflicting NMR data (e.g., unexpected splitting) be addressed?

- Solvent Effects : Re-record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the methyl group) .

- 2D Experiments : Perform COSY or NOESY to resolve overlapping signals and assign coupling pathways .

Q. What are the best practices for handling environmental and safety risks during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。